molecular formula C8H8O<br>C6H5CHCH2O<br>C8H8O B127065 Styrene oxide CAS No. 96-09-3

Styrene oxide

Cat. No. B127065
CAS RN: 96-09-3
M. Wt: 120.15 g/mol
InChI Key: AWMVMTVKBNGEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06008387

Procedure details

A mixture of 0.208 g of styrene (2 mmol) in 10 ml of CH2Cl2 and 1.68 g (20 mmol) of sodium hydrogen carbonate in 20 ml of water together with 0.026 g (0.02 mmol) of the complex salt described in Preparative Example 5 was stirred for 10 minutes at room temperature. 20 ml (200 mmol) of H2O2 (30% strength) was added slowly over a period of 2.5 hours, with the temperature rising to 28° C. The reaction mixture was stirred for a further 22 hours and the organic phase was then separated from the aqueous phase. The organic phase was evaporated under reduced pressure and the residue was purified by column chromatography. This gave styrene oxide in a yield of 49.6%.
Quantity
0.208 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
[Compound]
Name
complex
Quantity
0.026 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
49.6%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(=O)([O-])[OH:10].[Na+].OO>C(Cl)Cl.O>[CH2:1]1[O:10][CH:2]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.208 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
1.68 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
complex
Quantity
0.026 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising to 28° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a further 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
the organic phase was then separated from the aqueous phase
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1C(C2=CC=CC=C2)O1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06008387

Procedure details

A mixture of 0.208 g of styrene (2 mmol) in 10 ml of CH2Cl2 and 1.68 g (20 mmol) of sodium hydrogen carbonate in 20 ml of water together with 0.026 g (0.02 mmol) of the complex salt described in Preparative Example 5 was stirred for 10 minutes at room temperature. 20 ml (200 mmol) of H2O2 (30% strength) was added slowly over a period of 2.5 hours, with the temperature rising to 28° C. The reaction mixture was stirred for a further 22 hours and the organic phase was then separated from the aqueous phase. The organic phase was evaporated under reduced pressure and the residue was purified by column chromatography. This gave styrene oxide in a yield of 49.6%.
Quantity
0.208 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
[Compound]
Name
complex
Quantity
0.026 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
49.6%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(=O)([O-])[OH:10].[Na+].OO>C(Cl)Cl.O>[CH2:1]1[O:10][CH:2]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.208 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
1.68 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
complex
Quantity
0.026 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising to 28° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a further 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
the organic phase was then separated from the aqueous phase
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1C(C2=CC=CC=C2)O1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06008387

Procedure details

A mixture of 0.208 g of styrene (2 mmol) in 10 ml of CH2Cl2 and 1.68 g (20 mmol) of sodium hydrogen carbonate in 20 ml of water together with 0.026 g (0.02 mmol) of the complex salt described in Preparative Example 5 was stirred for 10 minutes at room temperature. 20 ml (200 mmol) of H2O2 (30% strength) was added slowly over a period of 2.5 hours, with the temperature rising to 28° C. The reaction mixture was stirred for a further 22 hours and the organic phase was then separated from the aqueous phase. The organic phase was evaporated under reduced pressure and the residue was purified by column chromatography. This gave styrene oxide in a yield of 49.6%.
Quantity
0.208 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
[Compound]
Name
complex
Quantity
0.026 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
49.6%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(=O)([O-])[OH:10].[Na+].OO>C(Cl)Cl.O>[CH2:1]1[O:10][CH:2]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.208 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
1.68 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
complex
Quantity
0.026 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising to 28° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a further 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
the organic phase was then separated from the aqueous phase
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1C(C2=CC=CC=C2)O1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.